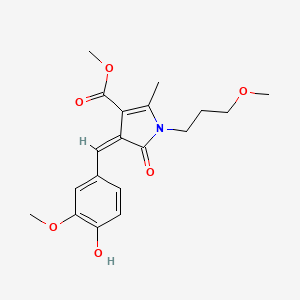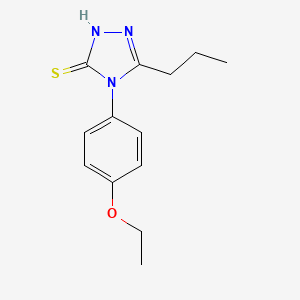![molecular formula C12H18N2O3S B4624185 4-[(3-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4624185.png)
4-[(3-methylphenyl)(methylsulfonyl)amino]butanamide
Vue d'ensemble
Description
4-[(3-methylphenyl)(methylsulfonyl)amino]butanamide, also known as MSB or N-((3-methylphenyl)methylsulfonyl)-4-(aminocarbonyl)butanamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MSB belongs to the class of compounds known as sulfonamides, which are widely used as antibiotics and antifungal agents.
Applications De Recherche Scientifique
Desalination and Membrane Technology
A study focused on the synthesis and characterization of novel polymers, specifically Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and its methylated variant, for creating composite membranes with Polysulfone (PSf). These membranes were tested for desalination capabilities, showcasing the molecule's potential in water treatment technologies through salt rejection and water flux performance (Padaki et al., 2013).
Drug Metabolism Studies
Another application is in the realm of drug metabolism, where biocatalysis has been employed to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This approach helps in the structural characterization of drug metabolites, highlighting the molecule's role in understanding and improving drug efficacy and safety (Zmijewski et al., 2006).
Imaging and Diagnostic Agents
Research into novel fluorinated derivatives of broad-spectrum MMP inhibitors, based on structures like N-hydroxy-2(R)-[(4-methoxyphenyl)sulfonyl-amino]-3-methyl-butanamide, for use in PET imaging of matrix metalloproteinases (MMPs) in pathological conditions, showcases the molecule's application in medical imaging and diagnostics (Wagner et al., 2007).
Antimicrobial Activity
Further, studies have shown the antibacterial properties of sulfonamide derivatives, where the structural variation influences antimicrobial efficacy. This application is crucial for developing new antimicrobial agents to combat resistant bacteria strains (Lewis, 1957).
Self-healing Materials
The molecule's application extends to materials science, where aromatic disulfide metathesis is utilized for creating self-healing elastomers. This innovative application demonstrates the potential of 4-[(3-methylphenyl)(methylsulfonyl)amino]butanamide in developing advanced materials with self-repair capabilities (Rekondo et al., 2014).
Propriétés
IUPAC Name |
4-(3-methyl-N-methylsulfonylanilino)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-10-5-3-6-11(9-10)14(18(2,16)17)8-4-7-12(13)15/h3,5-6,9H,4,7-8H2,1-2H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIKQHVEHKUFCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCCC(=O)N)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4624120.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4624123.png)
![ethyl 2-({2-cyano-3-[1-(2-methylbenzyl)-1H-indol-3-yl]acryloyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4624129.png)
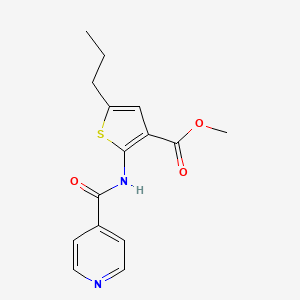
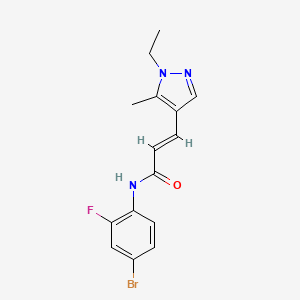
![N-(2-chloro-4,6-dimethylphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4624145.png)
![methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4624152.png)
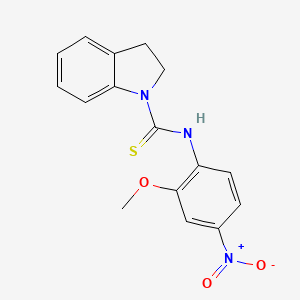
![2-[(4-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4624162.png)
![4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}-2-ethyl-2-methyltetrahydro-2H-pyran-4-ol ethanedioate (salt)](/img/structure/B4624163.png)

![isopropyl 2-{[2-cyano-3-(1H-indol-3-yl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624169.png)
